

3,5-Dichloro-4-hydroxybenzaldehyde molecular weight

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Compound of Interest

Compound Name: 3,5-Dichloro-4-hydroxybenzaldehyde

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An In-depth Technical Guide to **3,5-Dichloro-4-hydroxybenzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **3,5-Dichloro-4-hydroxybenzaldehyde** (CAS No. 2314-36-5), a pivotal halogenated aromatic aldehyde. With a molecular weight of 191.01 g/mol, this compound serves as a critical intermediate in various fields, including pharmaceuticals, agrochemicals, and materials science.^{[1][2]} This document delineates its fundamental chemical and physical properties, provides a detailed synthesis protocol, discusses its reactivity and applications, and outlines essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into its utility and handling.

Core Chemical and Physical Properties

3,5-Dichloro-4-hydroxybenzaldehyde is a multifunctional organic compound characterized by a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a formyl (aldehyde) group.^[3] This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics. At ambient conditions, it exists as a white to off-white crystalline solid.^[3]

Key Physicochemical Data

The essential quantitative data for **3,5-Dichloro-4-hydroxybenzaldehyde** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂	[1][2]
Molecular Weight	191.01 g/mol	[1][2]
CAS Number	2314-36-5	[1][2]
Appearance	White to off-white solid	[3]
IUPAC Name	3,5-dichloro-4-hydroxybenzaldehyde	[1]
SMILES	<chem>C1=C(C=C(C(=C1Cl)O)Cl)C=O</chem>	[1]
Density	~1.515 g/cm ³	[3]

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis and biological assays.

- Aqueous Solubility:** The compound exhibits limited solubility in water. This is attributed to the hydrophobic character of the dichlorinated aromatic ring, which overshadows the hydrophilic contributions of the hydroxyl and aldehyde groups.[3]
- Organic Solvents:** It demonstrates good solubility in common organic solvents such as ethanol, and dimethyl sulfoxide (DMSO).[3] This compatibility is crucial for its use in various reaction media.
- Temperature Effects:** As is typical for many solid organic compounds, its solubility in most solvents increases with temperature.[3] This property can be leveraged for purification via recrystallization.

Synthesis and Purification

The synthesis of **3,5-Dichloro-4-hydroxybenzaldehyde** is often achieved through the formylation of a corresponding substituted phenol. The Duff reaction or similar formylation methods are common. A well-documented route involves the reaction of 2,6-dichlorophenol with hexamethylenetetramine in an acidic medium.^[4]

Experimental Protocol: Synthesis from 2,6-Dichlorophenol

This protocol describes a laboratory-scale synthesis yielding **3,5-dichloro-4-hydroxybenzaldehyde** with high purity.^[4]

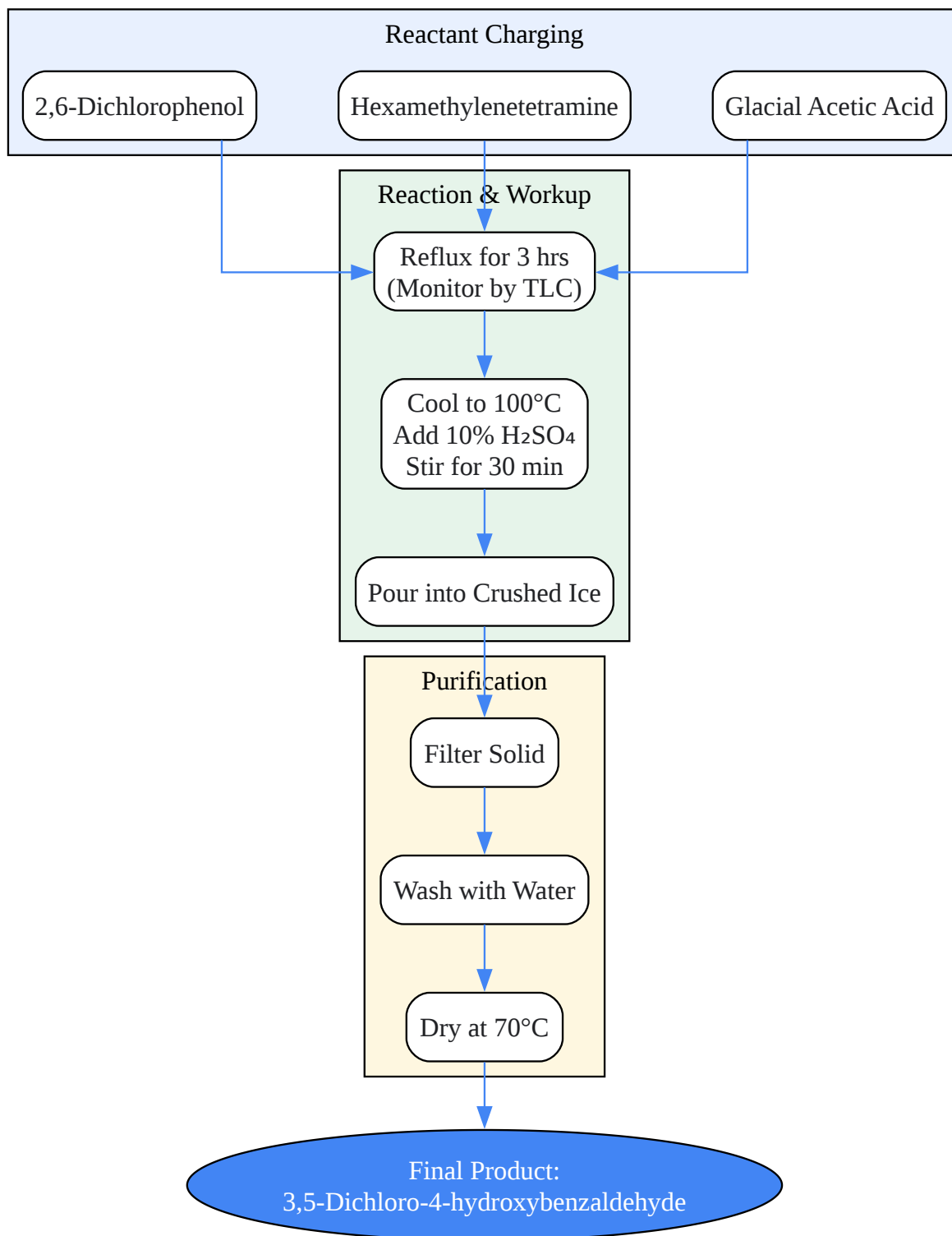
Causality: This reaction is a variant of the Duff reaction. Hexamethylenetetramine serves as the formyl group source. In the acidic medium, it hydrolyzes to produce formaldehyde and ammonia. The electrophilic substitution occurs ortho to the hydroxyl group, but since both ortho positions are blocked by chlorine, the reaction is directed to the para position. The subsequent acidic workup hydrolyzes the resulting imine intermediate to the final aldehyde.

Step-by-Step Methodology:

- **Reaction Setup:** In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, charge 10 g (0.061 mol) of 2,6-dichlorophenol, 40 mL of glacial acetic acid, and 3.44 g (0.024 mol) of hexamethylenetetramine.^[4]
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).^[4]
- **Hydrolysis:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to 100°C. Slowly add 30 mL of 10% sulfuric acid to the flask. Stir the mixture at 100°C for an additional 20-30 minutes to ensure complete hydrolysis of the intermediate.^[4]
- **Isolation:** Pour the hot reaction mass into 200 g of crushed ice to precipitate the product.
- **Purification:** Filter the resulting solid precipitate and wash it thoroughly with 100 mL of water to remove any residual acid and other water-soluble impurities.

- Drying: Dry the purified solid at 70°C to obtain the final product, 3,5-dichloro-4-hydroxy-benzaldehyde. The reported yield for this method is approximately 84%.^[4]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3,5-Dichloro-4-hydroxybenzaldehyde**.

Applications in Research and Development

3,5-Dichloro-4-hydroxybenzaldehyde is not typically an end-product but rather a versatile building block in organic synthesis. Its functional groups—aldehyde, hydroxyl, and aryl chlorides—offer multiple sites for chemical modification.

Intermediate for Pharmaceuticals and Agrochemicals

The compound is a valuable precursor for more complex molecules with potential biological activity.^[3]^[5] The aldehyde can undergo reactions like oxidation, reduction, or condensation, while the hydroxyl group can be alkylated or acylated. The chlorine atoms can be substituted via nucleophilic aromatic substitution under specific conditions, although this is generally challenging.

- **Pharmaceuticals:** It is a starting material for synthesizing compounds investigated for antibacterial properties.^[3]
- **Agrochemicals:** Its derivatives are used in the development of new pesticides and herbicides.^[5]
- **Dyes:** The aromatic structure makes it a suitable core for various dye compounds.^[3]

Role as a Synthetic Precursor

The diagram below illustrates the synthetic utility of **3,5-Dichloro-4-hydroxybenzaldehyde**, showing how its functional groups can be independently transformed to create a diverse range of derivatives.

Caption: Synthetic pathways originating from **3,5-Dichloro-4-hydroxybenzaldehyde**.

Safety, Handling, and Storage

Proper handling of **3,5-Dichloro-4-hydroxybenzaldehyde** is essential to ensure laboratory safety. Based on its GHS classification, the compound is a known irritant.^[1]

Hazard Identification and Personal Protective Equipment (PPE)

- GHS Hazards:
 - H315: Causes skin irritation.[1][6]
 - H319: Causes serious eye irritation.[1][6]
 - H335: May cause respiratory irritation.[1][6]
- Recommended PPE:
 - Eye Protection: Wear chemical safety goggles or a face shield.[7]
 - Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[7]
 - Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][7]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong bases.[7]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. It should be sent to an approved waste disposal plant.[6]

Conclusion

3,5-Dichloro-4-hydroxybenzaldehyde is a compound of significant interest due to its versatile chemical nature. Its molecular weight of 191.01 g/mol and its distinct structural features make it an indispensable intermediate in synthetic chemistry.[1][2] This guide has provided a technical foundation covering its properties, synthesis, applications, and safe handling. For researchers and developers, a thorough understanding of these aspects is the first step toward unlocking its full potential in creating novel and valuable molecules.

References

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